molecular formula C12H10N6O2 B15065175 3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine CAS No. 75347-16-9

3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine

Cat. No.: B15065175
CAS No.: 75347-16-9
M. Wt: 270.25 g/mol
InChI Key: YIHVYNKWFXPAIF-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzyl)-3H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzyl)-3H-purin-6-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by coupling with purine derivatives. For instance, the nitration of benzyl cyanide can be achieved using nitric acid under controlled conditions to introduce the nitro group . This intermediate can then be coupled with a purine derivative through a series of reactions involving reduction and substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzyl)-3H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.

    Reduction: Formation of 3-(4-aminobenzyl)-3H-purin-6-amine.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrobenzyl)-3H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzyl)-3H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine moiety can bind to nucleic acids or proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrobenzyl)-3H-purin-6-amine is unique due to its combination of a purine core with a nitrobenzyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

75347-16-9

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]-7H-purin-6-imine

InChI

InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-10)17(7-16-11)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7,13H,5H2,(H,14,15)

InChI Key

YIHVYNKWFXPAIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N)C3=C2N=CN3)[N+](=O)[O-]

Origin of Product

United States

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